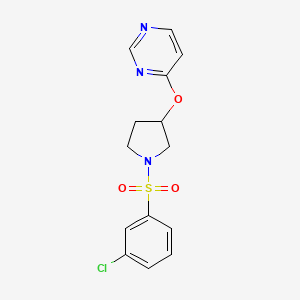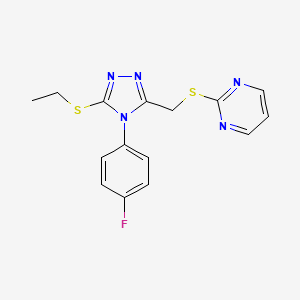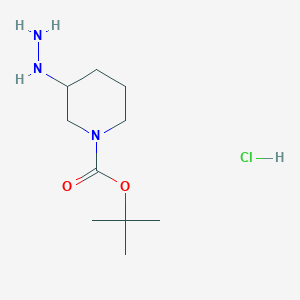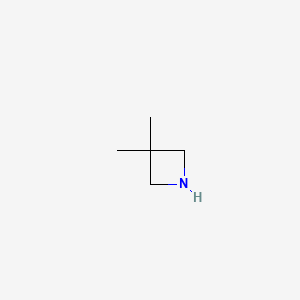
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic compound characterized by a pyrimidine ring substituted with a pyrrolidine moiety, which is further functionalized with a 3-chlorophenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:
-
Formation of the Pyrrolidine Intermediate: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol. The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent like tetrahydrofuran (THF).
-
Introduction of the 3-Chlorophenylsulfonyl Group: : The pyrrolidine intermediate is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. This step typically requires an inert atmosphere and a solvent such as dichloromethane.
-
Coupling with Pyrimidine: : The final step involves the coupling of the sulfonylated pyrrolidine with a pyrimidine derivative. This can be achieved through a nucleophilic substitution reaction, where the pyrrolidine acts as a nucleophile attacking an electrophilic pyrimidine derivative. Common reagents for this step include potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF or sodium hydride in THF.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various enzymes and receptors. It can serve as a probe to investigate the function of specific biological pathways and to identify potential therapeutic targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising lead compound for the development of treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a modulation of biological pathways. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure but lacks the chlorine atom on the phenyl ring.
4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure with the chlorine atom in a different position on the phenyl ring.
4-((1-((3-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the 3-chlorophenylsulfonyl group in 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine imparts unique chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and selectivity towards biological targets, making it distinct from its analogs.
Propriétés
IUPAC Name |
4-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-2-1-3-13(8-11)22(19,20)18-7-5-12(9-18)21-14-4-6-16-10-17-14/h1-4,6,8,10,12H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEXZBJNNCJBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine](/img/structure/B2876186.png)
![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)



![(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B2876195.png)


![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2876199.png)
![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)
![1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2876203.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)

